2,4,6-Tribromophenyl methacrylate
Overview
Description
“2,4,6-Tribromophenyl methacrylate” is a chemical compound with the molecular formula C10H7Br3O2 and a molecular weight of 398.88 . It is a solid substance at 20°C . It is also known as Methacrylic Acid 2,4,6-Tribromophenyl Ester .
Synthesis Analysis
Copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA) with different feed ratios are synthesized in toluene using benzoyl peroxide as a free-radical initiator . Another study synthesized a set of copolymers by free radical polymerization and compared their corrosion-resistance properties .
Molecular Structure Analysis
The molecular structure of “2,4,6-Tribromophenyl methacrylate” is represented by the SMILES string CC(=C)C(=O)Oc1c(Br)cc(Br)cc1Br
.
Physical And Chemical Properties Analysis
“2,4,6-Tribromophenyl methacrylate” is a solid substance at 20°C . It has a melting point of 66.0 to 70.0 °C and a boiling point of 125 °C/0.2 mmHg .
Scientific Research Applications
Mechanochemical Debromination
- Scientific Field: Environmental Science
- Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in a study examining the impact of different co-milling agents on the efficiency of mechanochemical degradation and/or debromination .
- Methods of Application or Experimental Procedures: The study involves the use of different co-milling agents (calcium oxide (CaO), calcium hydroxide (Ca(OH)2), alumina (Al2O3), magnesium oxide (MgO), silica (SiO2), iron (Fe), and mixtures of these agents). The concentration of the co-milling agent, time, and rotation speed are all factors that are varied to examine their impact on the efficiency of the mechanochemical degradation and/or debromination .
- Results or Outcomes: The results or outcomes of this study are not specified in the source .
Synthesis of Copolymers
- Scientific Field: Polymer Chemistry
- Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the synthesis of copolymers with glycidyl methacrylate (GMA). These copolymers have found wide applications due to the presence of a reactive epoxy group .
- Methods of Application or Experimental Procedures: Copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA) with different feed ratios are synthesized in toluene using benzoyl peroxide as a free-radical initiator . The copolymer composition is calculated using 'H-NMR spectroscopy by comparing the intensity of aromatic and aliphatic protons .
- Results or Outcomes: The copolymers are characterized with FT-IR and proton decoupled 13C-NMR spectroscopic techniques. The reactivity ratios are calculated by Kelen-Tudos method .
Preparation of Flame Retardants
- Scientific Field: Material Science
- Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the preparation of flame retardants .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Synthesis of Electroactive Polymers
- Scientific Field: Polymer Chemistry
- Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in the synthesis of electroactive polymers . These polymers have been employed for synthesizing electroactive polymers and for preparation of polymeric reagents carrying piperazine, isonitrile, etc .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Peptide Synthesis
- Scientific Field: Biochemistry
- Summary of the Application: “2,4,6-Tribromophenyl methacrylate” is used in peptide synthesis . These activated acrylates are employed in peptide synthesis .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Safety And Hazards
“2,4,6-Tribromophenyl methacrylate” may cause skin irritation and serious eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2,4,6-tribromophenyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWJKBZHDIUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191160 | |
Record name | 2,4,6-Tribromophenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl methacrylate | |
CAS RN |
37721-71-4 | |
Record name | 2,4,6-Tribromophenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37721-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromophenyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromophenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tribromophenyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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